5-Bromo-2-(2,6-dichlorophenyl)oxazole-4-carbonitrile
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Overview
Description
5-Bromo-2-(2,6-dichlorophenyl)oxazole-4-carbonitrile is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of bromine, two chlorine atoms, and a nitrile group attached to the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(2,6-dichlorophenyl)oxazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-dichlorobenzonitrile with bromine and a suitable oxazole precursor. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(2,6-dichlorophenyl)oxazole-4-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while oxidation with potassium permanganate can produce oxidized forms of the compound.
Scientific Research Applications
5-Bromo-2-(2,6-dichlorophenyl)oxazole-4-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.
Material Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(2,6-dichlorophenyl)oxazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine, chlorine, and nitrile groups can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the biological context and the specific derivatives used.
Comparison with Similar Compounds
Similar Compounds
2-(2,6-Dichlorophenyl)oxazole: Lacks the bromine and nitrile groups, which can affect its reactivity and applications.
5-Bromo-2-phenyl-oxazole: Similar structure but without the dichlorophenyl group, leading to different chemical properties and uses.
2-(2,6-Dichlorophenyl)-4,5-dihydro-oxazole: A reduced form of the oxazole ring, which can impact its stability and reactivity.
Uniqueness
5-Bromo-2-(2,6-dichlorophenyl)oxazole-4-carbonitrile is unique due to the combination of bromine, chlorine, and nitrile groups attached to the oxazole ring. This unique structure imparts specific chemical properties, making it valuable for targeted applications in medicinal chemistry and material science.
Properties
CAS No. |
1450881-64-7 |
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Molecular Formula |
C10H3BrCl2N2O |
Molecular Weight |
317.95 g/mol |
IUPAC Name |
5-bromo-2-(2,6-dichlorophenyl)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C10H3BrCl2N2O/c11-9-7(4-14)15-10(16-9)8-5(12)2-1-3-6(8)13/h1-3H |
InChI Key |
DYDHIRMXYHWHKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=NC(=C(O2)Br)C#N)Cl |
Origin of Product |
United States |
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